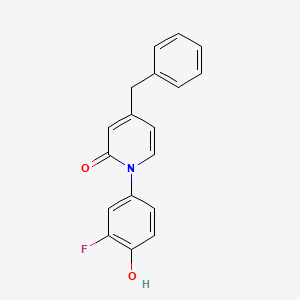
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
描述
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorine and hydroxyl groups on the phenyl ring suggests that this compound may exhibit unique chemical and biological properties.
属性
分子式 |
C18H14FNO2 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2-one |
InChI |
InChI=1S/C18H14FNO2/c19-16-12-15(6-7-17(16)21)20-9-8-14(11-18(20)22)10-13-4-2-1-3-5-13/h1-9,11-12,21H,10H2 |
InChI 键 |
DWFFCJQODAYKQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(C=C2)C3=CC(=C(C=C3)O)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Functionalization of the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the fluorine atom could yield a variety of substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridinone derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
4-benzyl-1-phenylpyridin-2(1H)-one: Lacks the fluorine and hydroxyl groups.
4-benzyl-1-(4-hydroxyphenyl)pyridin-2(1H)-one: Lacks the fluorine group.
4-benzyl-1-(3-fluorophenyl)pyridin-2(1H)-one: Lacks the hydroxyl group.
Uniqueness
The presence of both fluorine and hydroxyl groups on the phenyl ring makes 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to novel applications and properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


